MC1742

Description

Properties

IUPAC Name |

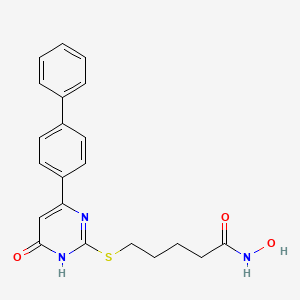

N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFVDNFTELWRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MC1742 in Sarcoma Stem Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcoma stem cells (SSCs) represent a subpopulation of cells within sarcomas that are responsible for tumor initiation, progression, chemoresistance, and relapse. The development of therapeutic strategies that specifically target SSCs is a critical unmet need in oncology. MC1742 has been identified as a potent histone deacetylase (HDAC) inhibitor with significant anti-cancer stem cell activity. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound in sarcoma stem cells, based on its known inhibitory profile and the established roles of the targeted HDACs in sarcoma biology. We will delve into the effects of this compound on key signaling pathways, cellular processes, and provide detailed experimental protocols for investigating its activity.

Introduction to this compound and Histone Deacetylases in Sarcoma Stem Cells

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In many cancers, including sarcomas, HDACs are often overexpressed and contribute to the silencing of tumor suppressor genes and the activation of oncogenic pathways.

Sarcoma stem cells, like other cancer stem cells, are characterized by their capacity for self-renewal and differentiation, which are processes tightly regulated by epigenetic mechanisms. Dysregulation of HDAC activity is implicated in the maintenance of the stem-like phenotype of SSCs, contributing to their resistance to conventional therapies.

This compound is a potent, broad-spectrum HDAC inhibitor. Its primary mechanism of action is the inhibition of multiple HDAC enzymes, leading to the hyperacetylation of histones and other proteins. This restores the expression of silenced tumor suppressor genes and modulates various signaling pathways, ultimately inducing growth arrest, apoptosis, and differentiation in cancer cells, including sarcoma stem cells[1].

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound against a panel of HDAC enzymes has been quantitatively determined, highlighting its potency and broad-spectrum nature.

| HDAC Isoform | IC50 (μM) |

| HDAC1 | 0.1 |

| HDAC2 | 0.11 |

| HDAC3 | 0.02 |

| HDAC6 | 0.007 |

| HDAC8 | 0.61 |

| HDAC10 | 0.04 |

| HDAC11 | 0.1 |

| Table 1: Inhibitory concentrations (IC50) of this compound against various HDAC isoforms. Data sourced from InvivoChem.[1] |

Core Mechanism of Action: Modulation of Key Signaling Pathways

While direct experimental evidence for this compound's effect on specific signaling pathways in sarcoma stem cells is not yet published, its mechanism can be inferred from its potent inhibition of Class I and IIb HDACs, which are known regulators of key stem cell signaling pathways.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for the self-renewal of both normal and cancer stem cells. In sarcoma stem cells, aberrant activation of this pathway is common. HDACs, particularly Class I HDACs (HDAC1, 2, 3, and 8), are known to be corepressors of Wnt target genes. By inhibiting these HDACs, this compound is hypothesized to increase the acetylation of histones at the promoters of Wnt pathway inhibitors (e.g., DKK1, Axin2), leading to their re-expression. This, in turn, would lead to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in stemness and proliferation (e.g., c-Myc, Cyclin D1).

Notch Pathway

The Notch signaling pathway is another critical regulator of stem cell fate, and its aberrant activation is observed in various sarcomas. HDACs are involved in the transcriptional regulation of Notch target genes. Inhibition of HDACs by this compound could lead to the acetylation of histones at the promoters of Notch inhibitors or the acetylation of non-histone proteins involved in the Notch signaling cascade, ultimately downregulating the expression of Notch target genes like HES1 and HEY1, which are critical for maintaining the undifferentiated state of SSCs.

Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is involved in embryonic development and is frequently reactivated in cancer, including sarcomas, where it contributes to the maintenance of cancer stem cells. HDACs, particularly HDAC1 and HDAC6, have been shown to be positive regulators of the Hh pathway. This compound, being a potent inhibitor of both HDAC1 and HDAC6, is expected to suppress Hh signaling. This could occur through the acetylation and subsequent degradation of key pathway components like Gli transcription factors, leading to the downregulation of Hh target genes involved in cell proliferation and survival.

Cellular Effects of this compound on Sarcoma Stem Cells

The modulation of the aforementioned signaling pathways by this compound culminates in several key cellular effects that contribute to its anti-sarcoma stem cell activity.

-

Induction of Apoptosis: By upregulating pro-apoptotic genes (e.g., Bax, Bak) and downregulating anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) through histone hyperacetylation, this compound is expected to induce programmed cell death in sarcoma stem cells.

-

Cell Cycle Arrest: this compound likely causes cell cycle arrest, primarily at the G1/S or G2/M checkpoints, by increasing the expression of cyclin-dependent kinase inhibitors such as p21 and p27.

-

Induction of Differentiation: By altering the epigenetic landscape, this compound can promote the expression of differentiation-associated genes, forcing sarcoma stem cells to exit their self-renewing state and differentiate into more mature, less malignant cell types.

-

Increased Acetylation of H3 and Tubulin: A direct biochemical consequence of this compound activity is the increased acetylation of histone H3, a marker of transcriptionally active chromatin, and α-tubulin, which can affect microtubule stability and cell motility[1].

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the mechanism of action of this compound in sarcoma stem cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

This protocol is for the detection of changes in protein expression and post-translational modifications.

Materials:

-

Sarcoma stem cell line

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-catenin, anti-acetyl-H3, anti-acetyl-tubulin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed sarcoma stem cells and treat with various concentrations of this compound for desired time points (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate. Image the blot using a chemiluminescence detection system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).

Sarcoma Sphere Formation Assay

This assay assesses the self-renewal capacity of sarcoma stem cells.

Materials:

-

Sarcoma stem cells

-

This compound

-

Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

Trypsin-EDTA

-

PBS

Procedure:

-

Cell Dissociation: Harvest sarcoma stem cells and dissociate into a single-cell suspension using trypsin-EDTA.

-

Cell Seeding: Seed a low density of cells (e.g., 1,000 cells/mL) in serum-free sphere medium in ultra-low attachment plates.

-

Treatment: Add various concentrations of this compound to the wells. Include a vehicle-treated control.

-

Incubation: Incubate the plates for 7-14 days to allow for sphere formation.

-

Sphere Counting and Measurement: Count the number of spheres (sarcospheres) per well and measure their diameter using a microscope.

-

Analysis: Calculate the sphere formation efficiency (SFE) as: (Number of spheres / Number of cells seeded) x 100%.

Flow Cytometry for Sarcoma Stem Cell Markers and Apoptosis

This protocol allows for the quantification of cell surface markers and apoptosis.

Materials:

-

Sarcoma stem cells

-

This compound

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against SSC markers (e.g., CD133, ALDH)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure for Stem Cell Marker Analysis:

-

Cell Treatment: Treat sarcoma stem cells with this compound as described previously.

-

Cell Harvesting: Harvest cells and wash with FACS buffer.

-

Antibody Staining: Incubate cells with fluorochrome-conjugated antibodies against SSC markers for 30 minutes on ice in the dark.

-

Washing: Wash cells to remove unbound antibodies.

-

Flow Cytometry: Resuspend cells in FACS buffer and analyze on a flow cytometer.

Procedure for Apoptosis Analysis:

-

Cell Treatment and Harvesting: Treat and harvest cells as above.

-

Annexin V/PI Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer immediately. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a promising therapeutic agent for targeting sarcoma stem cells due to its potent, broad-spectrum HDAC inhibitory activity. Its mechanism of action is likely multifaceted, involving the reactivation of tumor suppressor genes and the modulation of key signaling pathways critical for SSC self-renewal and survival, including the Wnt, Notch, and Hedgehog pathways. The expected cellular outcomes are the induction of apoptosis, cell cycle arrest, and differentiation of sarcoma stem cells. Further preclinical studies are warranted to fully elucidate the specific molecular mechanisms of this compound in various sarcoma subtypes and to guide its clinical development. The experimental protocols provided herein offer a framework for the detailed investigation of its efficacy and mechanism of action.

References

MC1742 HDAC isoform specificity and IC50 values

An In-Depth Technical Guide to MC1742: HDAC Isoform Specificity and IC50 Values

Introduction

This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally repressing gene transcription.[3][4][5] By inhibiting these enzymes, this compound effectively increases the acetylation of key proteins like histone H3 and α-tubulin, which can induce growth arrest, apoptosis (programmed cell death), and cellular differentiation.[1][2] This activity makes this compound a compound of significant interest in cancer research, particularly for its effects on cancer stem cells (CSCs) in sarcoma.[1]

This guide provides a comprehensive overview of this compound, focusing on its inhibitory potency against various HDAC isoforms, the experimental methods used to determine this activity, and the signaling pathways involved.

Data Presentation: this compound HDAC Isoform Specificity and IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has been characterized as a potent inhibitor of Class I and Class IIb HDACs.[6] The tables below summarize the IC50 values for this compound against a panel of HDAC isoforms as reported by different sources. The variations in values may be attributed to different experimental conditions or assay formats.

Table 1: this compound IC50 Values (Source: R&D Systems / Tocris Bioscience)

| HDAC Isoform | IC50 (nM) | HDAC Class |

| HDAC6 | 7 | IIb |

| HDAC3 | 20 | I |

| HDAC10 | 40 | IIb |

| HDAC1 | 100 | I |

| HDAC2 | 110 | I |

| HDAC8 | 610 | I |

Data sourced from R&D Systems and Tocris Bioscience.[6]

Table 2: this compound IC50 Values (Source: MedchemExpress / Adooq Bioscience)

| HDAC Isoform | IC50 (µM) | IC50 (nM) | HDAC Class |

| HDAC6 | 0.007 | 7 | IIb |

| HDAC3 | 0.02 | 20 | I |

| HDAC10 | 0.04 | 40 | IIb |

| HDAC1 | 0.1 | 100 | I |

| HDAC11 | 0.1 | 100 | IV |

| HDAC2 | 0.11 | 110 | I |

| HDAC8 | 0.61 | 610 | I |

Data sourced from MedchemExpress and Adooq Bioscience.[1][2]

Experimental Protocols

The determination of HDAC inhibitor IC50 values typically involves biochemical or cell-based assays that measure the enzymatic activity of specific HDAC isoforms in the presence of varying concentrations of the inhibitor.

General Protocol for Fluorometric HDAC Activity Assay

Fluorometric assays are a common method for quantifying HDAC activity.[7] They utilize a substrate that becomes fluorescent upon deacetylation by an HDAC enzyme.

-

Reagent Preparation :

-

HDAC Enzyme : A purified, recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6) is diluted to a working concentration in assay buffer (e.g., Tris-based buffer, pH 8.0, containing NaCl and glycerol).[8]

-

Inhibitor (this compound) : this compound is serially diluted in DMSO and then further diluted in assay buffer to achieve a range of final concentrations for testing.[6]

-

Substrate : A fluorogenic substrate, such as an acetylated peptide conjugated to a fluorescent dye like 7-amino-4-methylcoumarin (AMC), is prepared in assay buffer.[7][9]

-

Developer : A developer solution, typically containing a protease like trypsin, is prepared. The developer cleaves the deacetylated substrate to release the fluorescent group.[9]

-

-

Assay Procedure :

-

The HDAC enzyme and the inhibitor (this compound at various concentrations) are pre-incubated in a 96- or 384-well plate for a set period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.[10]

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a defined time (e.g., 30-60 minutes).

-

The reaction is stopped by adding the developer solution. This step also initiates the release of the fluorophore from the deacetylated substrate.

-

The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~355/460 nm for AMC).[7]

-

-

Data Analysis :

-

The fluorescence intensity is plotted against the logarithm of the inhibitor concentration.

-

A dose-response curve is generated, and the IC50 value is calculated as the concentration of this compound that reduces the HDAC enzyme activity by 50%.

-

Below is a workflow diagram illustrating this process.

Signaling Pathways and Mechanism of Action

HDAC inhibitors like this compound exert their effects by altering the acetylation status of a wide range of proteins, which in turn modulates multiple cellular signaling pathways.[5][11] The primary mechanism involves the relaxation of chromatin structure, allowing transcription factors to access DNA and activate the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[4]

Key pathways affected include:

-

Cell Cycle Regulation : HDACs are involved in repressing genes that halt the cell cycle, such as p21. Inhibition of HDACs can lead to the expression of these genes, causing cell cycle arrest, often at the G1/S or G2/M transition.[12]

-

Apoptosis Induction : HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can upregulate the expression of pro-apoptotic proteins (e.g., Bak, Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2).

-

Non-Histone Protein Acetylation : this compound's inhibition of HDAC6 is particularly noteworthy. HDAC6's primary substrate is α-tubulin, a key component of the cytoskeleton. Hyperacetylation of α-tubulin can disrupt microtubule dynamics, affecting cell motility, division, and protein trafficking. Increased acetyl-tubulin is a well-established marker of HDAC6 inhibition.[1][2]

The diagram below illustrates the general mechanism of action for an HDAC inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MC 1742 | Class II HDACs | Tocris Bioscience [tocris.com]

- 7. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 8. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

The Biological Activity of MC1742 on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC1742 is a potent, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-cancer activity, particularly against sarcoma cancer stem cells (CSCs). By inhibiting a broad range of HDAC isoforms, this compound induces an increase in the acetylation of histone and non-histone proteins, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. This technical guide provides a comprehensive overview of the biological activity of this compound on cancer cell lines, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its proposed mechanism of action.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.

HDAC inhibitors have emerged as a promising class of anti-cancer agents. By preventing the deacetylation of histones, these molecules can restore the expression of silenced tumor suppressor genes, leading to a variety of anti-tumor effects. This compound is a novel hydroxamate-based HDAC inhibitor with potent activity against multiple HDAC isoforms.[1][2][3] This document synthesizes the current knowledge on the biological effects of this compound on cancer cell lines, with a focus on sarcoma CSCs.

Quantitative Data Summary

HDAC Inhibitory Activity

This compound has been shown to be a potent inhibitor of several HDAC isoforms. The half-maximal inhibitory concentrations (IC50) for this compound against a panel of recombinant human HDAC enzymes are presented in Table 1.[1][2][3]

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 100 |

| HDAC2 | 110 |

| HDAC3 | 20 |

| HDAC6 | 7 |

| HDAC8 | 610 |

| HDAC10 | 40 |

| HDAC11 | 100 |

| Table 1: Inhibitory Activity of this compound against HDAC Isoforms. The IC50 values demonstrate the potent and broad-spectrum inhibitory activity of this compound.[1][2][3] |

Anti-proliferative Activity on Cancer Cell Lines

(Note: A comprehensive table of IC50 values for this compound against various cancer cell lines would be included here if the data were publicly available.)

Induction of Apoptosis in Sarcoma Cancer Stem Cells

This compound has been observed to induce apoptosis in sarcoma CSCs in a dose-dependent manner.[4] Treatment with this compound leads to characteristic morphological changes of apoptosis, including chromatin condensation and nuclear fragmentation.

(Note: A table summarizing the percentage of apoptotic cells in different sarcoma CSC lines (e.g., MG-63, A204, Ewing's sarcoma) at various concentrations and time points of this compound treatment would be presented here if the quantitative data were available.)

Cell Cycle Arrest in Sarcoma Cancer Stem Cells

The effect of this compound on the cell cycle distribution of sarcoma CSCs has not been quantitatively detailed in available literature. As an HDAC inhibitor, it is hypothesized to cause cell cycle arrest, a common mechanism for this class of drugs.

(Note: A table detailing the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound would be included here based on future experimental findings.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Hoechst 33342 Staining)

This protocol is for the morphological assessment of apoptosis.

-

Cell Culture and Treatment: Grow sarcoma CSCs on glass coverslips in a 24-well plate. Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for 48 hours.

-

Cell Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells twice with PBS and then stain with 1 µg/mL Hoechst 33342 solution in PBS for 10 minutes in the dark.

-

Mounting and Visualization: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.

-

Quantification: To quantify apoptosis, count the number of apoptotic nuclei and the total number of nuclei in several random fields of view. Express the result as the percentage of apoptotic cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Plate sarcoma CSCs in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the propidium iodide fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Acetylated Histones

This protocol is to assess the effect of this compound on the acetylation of histone H3.

-

Protein Extraction: Treat sarcoma CSCs with this compound (e.g., 0.5 µM and 2 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against acetyl-histone H3 (e.g., at a 1:1000 dilution). Also, probe a separate membrane or the same stripped membrane with an antibody against total histone H3 or β-actin as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects, based on the known mechanisms of HDAC inhibitors.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general experimental workflow for characterizing the biological effects of this compound on cancer cell lines.

Caption: General workflow for in vitro evaluation.

Conclusion

This compound is a potent pan-HDAC inhibitor with promising anti-cancer activity, particularly against sarcoma cancer stem cells. Its mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle arrest, apoptosis, and cellular differentiation. While the initial characterization of this compound has provided valuable insights, further research is required to establish a comprehensive profile of its activity across a wider range of cancer cell lines and to elucidate the specific signaling pathways it modulates. The detailed experimental protocols provided in this guide serve as a foundation for future investigations into the therapeutic potential of this compound.

References

- 1. Histone deacetylase inhibitor ITF2357 leads to apoptosis and enhances doxorubicin cytotoxicity in preclinical models of human sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel histone acetylation-associated gene signature with prognostic value in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Obtusilactone A-Mediated Osteogenesis in Mesenchymal Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesenchymal stem cells (MSCs) represent a cornerstone of regenerative medicine, holding immense promise for bone tissue engineering and the treatment of skeletal defects. The directed differentiation of MSCs into osteoblasts is a critical area of investigation, with small molecules emerging as potent and precise tools for inducing osteogenesis. This technical guide provides a comprehensive overview of the pro-osteogenic effects of Obtusilactone A (OA), a natural pure compound isolated from Cinnamomum kotoense. We detail the quantitative effects of OA on key osteogenic markers, provide standardized experimental protocols for assessing its efficacy, and visualize the implicated signaling pathways. This document serves as a resource for researchers seeking to understand and apply Obtusilactone A in the context of bone regeneration.

Introduction to Obtusilactone A and Osteogenesis

Obtusilactone A (OA) is a naturally occurring compound that has demonstrated significant bioactivity, including anti-cancer properties. Recent research has unveiled its potent osteoinductive capabilities, positioning it as a promising candidate for therapeutic applications in bone repair and regeneration. OA has been shown to stimulate the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) by enhancing the expression of critical osteogenic markers, increasing alkaline phosphatase (ALP) activity, and promoting extracellular matrix mineralization.[1]

The process of osteogenesis from MSCs is a complex and highly regulated cascade of events involving the activation of specific signaling pathways and the expression of a suite of transcription factors and bone matrix proteins. Key master regulators of this process include Runt-related transcription factor 2 (Runx2) and Osterix (Osx), which orchestrate the expression of downstream genes essential for osteoblast maturation and function.[2][3]

Quantitative Effects of Obtusilactone A on Osteogenesis

The osteoinductive properties of Obtusilactone A have been quantified through various in vitro assays assessing gene expression, enzyme activity, and matrix mineralization. The following tables summarize the reported effects of OA on BMSCs.

Table 1: Effect of Obtusilactone A on Osteogenic Gene Expression in BMSCs

| Gene Marker | Treatment | Fold Change vs. Control | Time Point |

| Runx2 | Obtusilactone A | Markedly Increased | 2 days |

| BMP2 | Obtusilactone A | Markedly Increased | 2 days |

| Collagen I | Obtusilactone A | Slightly Increased | 2 days |

| Osteocalcin | Obtusilactone A | Markedly Increased | 2 days |

Data synthesized from studies on Obtusilactone A-treated BMSCs.[1]

Table 2: Effect of Obtusilactone A on Osteogenic Markers in BMSCs

| Assay | Treatment | Outcome |

| Alkaline Phosphatase (ALP) Activity | Obtusilactone A | Stimulated |

| Mineralization (Alizarin Red S Staining) | Obtusilactone A | Facilitated |

Summary of findings from in vitro studies on Obtusilactone A.[1]

Signaling Pathways in Obtusilactone A-Induced Osteogenesis

Obtusilactone A appears to exert its pro-osteogenic effects through the upregulation of key signaling molecules. The enhancement of Bone Morphogenetic Protein 2 (BMP2) and the master transcription factor Runx2 are central to its mechanism of action.[1] BMPs are potent growth factors that play a crucial role in bone formation by activating the Smad signaling pathway, which in turn leads to the upregulation of Runx2.[3] Runx2 then directs the expression of a cascade of osteoblast-specific genes.

Experimental Protocols

The following protocols provide a framework for inducing and assessing the osteogenic differentiation of MSCs in response to Obtusilactone A.

Mesenchymal Stem Cell Culture and Osteogenic Induction

This protocol describes the basic culture of MSCs and the initiation of osteogenic differentiation with the addition of Obtusilactone A.

Materials:

-

Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)

-

Low-glucose Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Dexamethasone

-

β-glycerophosphate

-

L-ascorbic acid-2-phosphate

-

Obtusilactone A (stock solution)

-

6-well tissue culture plates

Procedure:

-

Culture BMSCs in low-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the BMSCs into 6-well plates at a density of 4 x 10^4 cells per cm^2.[1]

-

Allow the cells to adhere and grow until they reach approximately 80% confluency.

-

Prepare the Osteoinductive Medium (OIM) by supplementing the growth medium with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 0.1 mM L-ascorbic acid-2-phosphate.[1]

-

Remove the growth medium and replace it with OIM.

-

For the experimental group, add Obtusilactone A to the OIM at the desired final concentration. The control group should receive the vehicle control.

-

Incubate the cells for the desired experimental duration, changing the medium every 2-3 days.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression of key osteogenic genes.

Procedure:

-

At the designated time points, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for Runx2, BMP2, Collagen I, Osteocalcin, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

Procedure:

-

After the induction period, wash the cells with PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Use a commercial ALP activity assay kit to measure the enzymatic activity in the cell lysates, typically by measuring the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.

-

Normalize the ALP activity to the total protein concentration of the lysate.

Alizarin Red S Staining for Mineralization

This staining method detects calcium deposits, a hallmark of late-stage osteogenic differentiation.

Procedure:

-

At the end of the culture period, fix the cells with 4% paraformaldehyde.

-

Wash the fixed cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.

-

Wash away the excess stain with deionized water.

-

Visualize and document the red-orange calcium deposits using a microscope.

-

For quantification, the stain can be eluted with a solution of 10% acetic acid and 10% ammonium hydroxide and the absorbance measured.

Conclusion

Obtusilactone A has emerged as a potent small molecule inducer of osteogenesis in mesenchymal stem cells. Its ability to upregulate key osteogenic markers such as BMP2 and Runx2, coupled with its demonstrated capacity to enhance ALP activity and matrix mineralization, underscores its therapeutic potential in the field of bone regeneration. The protocols and data presented in this guide provide a solid foundation for further investigation and application of Obtusilactone A in both basic research and translational medicine. Further studies are warranted to elucidate the complete signaling network activated by Obtusilactone A and to evaluate its efficacy and safety in preclinical in vivo models of bone defects.

References

- 1. Enhancement of Bone Marrow-Derived Mesenchymal Stem Cell Osteogenesis and New Bone Formation in Rats by Obtusilactone A [mdpi.com]

- 2. Recent advances on small molecules in osteogenic differentiation of stem cells and the underlying signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances on small molecules in osteogenic differentiation of stem cells and the underlying signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling MC1742: A Technical Guide to its Chemical Structure and Properties for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1742 is a novel hydroxamic acid derivative that has emerged as a potent and selective histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound. The information is intended to support researchers and drug development professionals in evaluating its therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound, a hydroxamic acid derivative, possesses a distinct chemical scaffold that contributes to its biological activity.[1][2] Its systematic IUPAC name is 5-((4-([1,1'-biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-hydroxypentanamide.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1776116-74-5 | [3] |

| Molecular Formula | C21H21N3O3S | [3] |

| Molecular Weight | 395.48 g/mol | [3] |

| Exact Mass | 395.1304 | [3] |

| Appearance | Solid powder | [3] |

| Purity | >98% | [3] |

| Storage Conditions | Short term (days to weeks) at 0 - 4°C, dry and dark. Long term (months to years) at -20°C. | [3] |

| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [3] |

Mechanism of Action

This compound functions as a histone deacetylase (HDAC) inhibitor.[1][3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes that may have been silenced.[1] This mechanism is central to its potential therapeutic effects in various diseases, including cancer and latent viral infections.[1][4]

This compound has demonstrated selectivity for certain HDAC isoforms. It is a potent inhibitor of HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10, and HDAC11.[3][5] This isoform selectivity may contribute to a more favorable safety profile compared to pan-HDAC inhibitors by reducing off-target effects.[1]

Preclinical Data

In Vitro Activity

HDAC Inhibition:

This compound has been shown to be a potent inhibitor of multiple HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Table 2: IC50 Values of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (µM) | Reference |

| HDAC1 | 0.1 | [3][5] |

| HDAC2 | 0.11 | [3][5] |

| HDAC3 | 0.02 | [3][5] |

| HDAC6 | 0.007 | [3][5] |

| HDAC8 | 0.61 | [3][5] |

| HDAC10 | 0.04 | [3][5] |

| HDAC11 | 0.1 | [3][5] |

HIV Latency Reactivation:

This compound has been identified as a latency-reversing agent (LRA) for HIV.[1] In the J-Lat 10.6 cell line, a model for latent HIV infection, this compound demonstrated a dose-dependent reactivation of HIV.[1] It has been shown to synergize with protein kinase C modulators like bryostatin-1 in reactivating latent HIV.[1] A key advantage of this compound is its ability to induce HIV reactivation without causing global T-cell activation, a significant concern with other LRAs.[1]

Anticancer Activity:

This compound has shown potential as an anticancer agent, particularly against cancer stem cells (CSCs).[3][4] In studies involving human osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells, this compound inhibited CSC growth by inducing apoptosis.[3][4] Furthermore, at non-toxic doses, it promoted osteogenic differentiation in sarcoma CSCs.[4]

Anti-parasitic Activity:

This compound has demonstrated potent activity against the parasite Toxoplasma gondii. It was found to inhibit the growth of T. gondii tachyzoites and disrupt parasite gene expression.[6]

In Vivo Activity

Preclinical in vivo studies have been conducted to evaluate the efficacy of this compound in a mouse model of acute toxoplasmosis.[7] Treatment with this compound was shown to prevent the severe consequences of the acute disease.[7] Further preclinical investigations in sarcoma models are anticipated.[4]

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available. However, based on the methodologies mentioned, the following are representative protocols for the key assays used to characterize this compound.

HDAC Inhibitory Activity Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

-

Reagent Preparation : Prepare assay buffer, a fluorogenic HDAC substrate, and the HDAC enzyme of interest.

-

Compound Preparation : Prepare serial dilutions of this compound.

-

Reaction Setup : In a 96-well plate, add the assay buffer, this compound (or vehicle control), and the HDAC substrate.

-

Enzyme Addition : Initiate the reaction by adding the HDAC enzyme to each well.

-

Incubation : Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development : Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Histone Acetylation

This protocol describes the measurement of histone H3 acetylation levels in cells treated with this compound.

-

Cell Culture and Treatment : Culture primary resting CD4+ T cells and treat with increasing concentrations of this compound for a specified duration (e.g., 8 hours).

-

Cell Lysis : Harvest the cells and prepare whole-cell lysates.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting :

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for acetylated histone H3.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis : Quantify the band intensities to determine the relative levels of acetylated histone H3 in treated versus untreated cells.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound.

-

Cell Seeding : Seed cells (e.g., J-Lat 10.6 or primary CD4+ T cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement : Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

This compound is a promising, selective HDAC inhibitor with demonstrated preclinical activity in models of HIV latency, cancer, and parasitic infections. Its distinct isoform selectivity and favorable in vitro profile warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this novel compound. As research progresses, further preclinical and, potentially, clinical studies will be crucial to fully elucidate its efficacy and safety profile.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. broadpharm.com [broadpharm.com]

- 6. HDAC inhibitory activity assay [bio-protocol.org]

- 7. abcam.com [abcam.com]

MC1742: A Potent Histone Deacetylase Inhibitor for Cancer Stem Cell Targeted Therapy

CAS Number: 1776116-74-5 Molecular Weight: 395.47 g/mol

This technical guide provides an in-depth overview of MC1742, a potent inhibitor of histone deacetylases (HDACs), with a focus on its application in targeting cancer stem cells (CSCs). This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 1776116-74-5 | [1][2][3][4][5][6] |

| Molecular Formula | C21H21N3O3S | [2][4][5][6] |

| Molecular Weight | 395.47 g/mol | [2][3][4][6] |

| Purity | ≥98% | [2][3][4] |

| Solubility | Soluble to 100 mM in DMSO | [2][3] |

| Storage | Store at -20°C | [2][3][4][6] |

Mechanism of Action and Biological Activity

This compound is a potent, broad-spectrum HDAC inhibitor with demonstrated activity against multiple HDAC isoforms. Its primary mechanism of action involves the inhibition of these enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation plays a crucial role in regulating gene expression and various cellular processes.

HDAC Inhibition Profile

This compound has been shown to inhibit several Class I and Class IIb HDACs with high potency. The half-maximal inhibitory concentrations (IC50) for various HDAC isoforms are summarized in the table below.

| HDAC Isoform | IC50 (nM) | IC50 (µM) | Reference |

| HDAC1 | 100 | 0.1 | [1][4][5][6] |

| HDAC2 | 110 | 0.11 | [1][4][5][6] |

| HDAC3 | 20 | 0.02 | [1][2][3][4][5][6] |

| HDAC6 | 7 | 0.007 | [1][2][3][4][5][6] |

| HDAC8 | 610 | 0.61 | [1][2][3][4][5][6] |

| HDAC10 | 40 | 0.04 | [1][2][3][4][5][6] |

| HDAC11 | 100 | 0.1 | [1][5][6] |

Effects on Cancer Stem Cells

This compound has demonstrated significant activity against sarcoma cancer stem cells.[2][3][4] Its effects include the induction of growth arrest, apoptosis, and differentiation.[1][4] A key indicator of its activity in cells is the increased acetylation of histone H3 and α-tubulin.[4]

The induction of apoptosis in sarcoma CSCs has been observed at concentrations greater than 500 nM.[2][3][4] At lower, non-toxic concentrations (25-500 nM), this compound promotes the osteogenic differentiation of these cells.[2][3][4]

Signaling Pathways

The biological effects of this compound are mediated through the modulation of key cellular signaling pathways. As an HDAC inhibitor, its primary action is to increase acetylation of target proteins, which in turn influences downstream signaling cascades controlling cell fate.

The inhibition of HDACs by this compound leads to hyperacetylation of histones, resulting in a more open chromatin structure that allows for the transcription of genes that can induce apoptosis or differentiation. The acetylation of non-histone proteins, such as tubulin, can also contribute to these cellular outcomes.

This compound-induced apoptosis in cancer stem cells is likely mediated through the intrinsic mitochondrial pathway. HDAC inhibition can alter the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Cell Viability and Apoptosis Assay

This protocol outlines the steps to determine the effect of this compound on the viability and induction of apoptosis in cancer stem cells.

Materials:

-

Sarcoma cancer stem cells

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

MTT or similar cell viability reagent

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed sarcoma CSCs in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat cells with a range of concentrations (e.g., 0.1 to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

Cell Viability Assessment (MTT Assay):

-

After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Apoptosis Analysis (Flow Cytometry):

-

Seed cells in 6-well plates and treat with this compound as described above.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Osteogenic Differentiation Assay

This protocol describes how to assess the potential of this compound to induce osteogenic differentiation in sarcoma CSCs.

Materials:

-

Sarcoma cancer stem cells

-

Osteogenic differentiation medium

-

This compound

-

24-well plates

-

Alizarin Red S staining solution

-

Fixation solution (e.g., 4% paraformaldehyde)

Procedure:

-

Cell Seeding: Seed sarcoma CSCs in 24-well plates at an appropriate density to reach confluence.

-

Induction of Differentiation: Once confluent, replace the growth medium with osteogenic differentiation medium containing non-toxic concentrations of this compound (e.g., 25-500 nM). Include a positive control (osteogenic medium without this compound) and a negative control (growth medium).

-

Medium Change: Replace the medium every 2-3 days for a period of 14-21 days.

-

Alizarin Red S Staining:

-

After the differentiation period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Wash the fixed cells with deionized water.

-

Stain the cells with Alizarin Red S solution for 20-30 minutes to visualize calcium deposits, which are indicative of osteogenesis.

-

Wash with deionized water to remove excess stain and allow the plates to air dry.

-

Visualize and quantify the stained mineralized nodules.

-

This diagram illustrates the parallel experimental paths for assessing the cytotoxic and differentiation-inducing effects of this compound on sarcoma cancer stem cells.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pan-HDAC Inhibitory Effects of MC1742

Introduction

This compound is a potent, small-molecule, pan-histone deacetylase (HDAC) inhibitor with demonstrated activity against Class I and Class IIb HDACs.[1][2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[3][4] The overexpression of certain HDACs is implicated in the pathology of various cancers, where it leads to the transcriptional repression of tumor suppressor genes.[3][5] By inhibiting HDAC activity, this compound promotes the hyperacetylation of target proteins, leading to the reactivation of silenced genes and subsequent anti-cancer effects, including cell cycle arrest, induction of apoptosis, and cellular differentiation.[5][6] This document provides a comprehensive technical overview of this compound, including its inhibitory profile, mechanism of action, and the experimental protocols used for its characterization.

Core Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from lysine residues on histone tails and other protein substrates. The resulting accumulation of acetyl groups, or hyperacetylation, neutralizes the positive charge of lysine, weakening the electrostatic interaction between histones and the negatively charged DNA backbone.[4] This leads to a more relaxed, open chromatin structure known as euchromatin, which allows transcription factors to access DNA and activate the expression of previously silenced genes, including those involved in tumor suppression and cell cycle control.[4][5]

Beyond histones, this compound-mediated HDAC inhibition also increases the acetylation of non-histone proteins, such as α-tubulin and transcription factors.[7] The hyperacetylation of α-tubulin can disrupt microtubule dynamics, while the acetylation of transcription factors can modulate their stability and activity, further contributing to the inhibitor's anti-tumor effects.[5]

Data Presentation

In Vitro HDAC Inhibitory Activity

This compound demonstrates potent inhibitory activity across multiple HDAC isoforms, with IC₅₀ values in the nanomolar range. The data compiled from various sources consistently highlight its efficacy against Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) enzymes.[1][6][7]

| HDAC Isoform | Class | IC₅₀ (nM) | Source |

| HDAC6 | IIb | 7 | [1][6] |

| HDAC3 | I | 20 | [1][6] |

| HDAC10 | IIb | 40 | [1][6] |

| HDAC1 | I | 100 | [1][6] |

| HDAC11 | IV | 100 | [6][7] |

| HDAC2 | I | 110 | [1][6] |

| HDAC8 | I | 610 | [1][6] |

Cellular Effects on Sarcoma Cancer Stem Cells (CSCs)

In cellular assays, this compound exerts distinct biological effects depending on its concentration. It can induce differentiation at lower concentrations and trigger apoptosis at higher concentrations in sarcoma CSCs.[1][2][6]

| Effect | Concentration Range | Cell Type | Source |

| Induction of Osteogenesis | 25 - 500 nM | Sarcoma CSCs | [1][2] |

| Proliferation Suppression | >500 nM | Sarcoma CSCs | [1][2] |

| Apoptosis Induction | >500 nM | Sarcoma CSCs | [1][2] |

| Increased Acetyl-Histone H3 | 0.5 - 2 µM | CSC Cultures | [6] |

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol describes a general method for determining the IC₅₀ of an inhibitor against isolated HDAC enzymes, based on common fluorometric techniques.[8]

Objective: To quantify the inhibitory potency of this compound against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., Tris-based buffer, pH 8.0, containing NaCl, KCl)

-

Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)

-

This compound stock solution (in DMSO)

-

96-well microplate (black, flat-bottom)

-

Fluorometric plate reader

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a DMSO-only control.

-

Enzyme Reaction: To each well of the microplate, add the diluted this compound or control, followed by the recombinant HDAC enzyme.

-

Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), allowing the enzyme to deacetylate the substrate.

-

Development: Stop the reaction by adding the developer solution. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

-

Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation/emission ~360/460 nm).

-

Analysis: Calculate the percent inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot for Histone and Tubulin Acetylation

This protocol is used to assess the effect of this compound on the acetylation status of its intracellular targets, histone H3 and α-tubulin.

Objective: To visualize the increase in acetylated histone H3 and acetylated α-tubulin in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., Sarcoma CSCs)

-

Cell culture reagents

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and HDAC inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Cell Treatment: Culture cells and treat with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control (DMSO) for a set time (e.g., 24 hours).[6]

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the acetylated and total forms of the proteins of interest. A loading control (e.g., β-actin) should also be used.

-

Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add ECL substrate and capture the chemiluminescent signal with an imaging system.

-

Analysis: Quantify band intensities to determine the relative increase in acetylated proteins compared to total protein levels and the loading control.

References

- 1. MC 1742 | Class II HDACs | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

MC1742 and its Effect on Histone H3 Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC1742 is a potent, small-molecule inhibitor of histone deacetylases (HDACs), enzymes critical to the epigenetic regulation of gene expression. By inhibiting HDACs, this compound effectively increases the acetylation of histone H3, a key marker associated with chromatin relaxation and transcriptional activation. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action and its quantifiable effects on histone H3 acetylation. It includes a detailed summary of inhibitory concentrations, standardized experimental protocols for assessing its activity, and clear visualizations of its mechanism and associated workflows to support advanced research and drug development.

The Role of Histone Deacetylation in Gene Regulation

Gene expression is dynamically controlled by the structure of chromatin, which is modulated by post-translational modifications of histone proteins. One of the most critical modifications is the acetylation of lysine residues on the N-terminal tails of histones, particularly histone H3. This process is balanced by two enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them.

HDACs catalyze the hydrolytic removal of acetyl groups, restoring the positive charge on lysine residues. This strengthens the electrostatic interaction between the histones and the negatively charged DNA backbone, leading to a more condensed chromatin structure (heterochromatin). This condensed state generally restricts the access of transcription factors to DNA, resulting in transcriptional repression. The dysregulation of HDAC activity is implicated in the pathology of numerous diseases, including a variety of cancers, making HDACs a prime target for therapeutic intervention.

This compound: A Potent Pan-HDAC Inhibitor

This compound is a hydroxamic acid-containing compound identified as a potent pan-inhibitor of Class I and IIb HDACs. Its mechanism of action involves binding to the zinc-containing active site of HDAC enzymes, which blocks their deacetylase activity. This inhibition leads to a global increase in histone acetylation, including on histone H3, thereby promoting a more open chromatin state and altering gene expression patterns. This can induce cellular responses such as growth arrest, apoptosis, and differentiation in cancer cells.[1]

Quantitative Data: In Vitro Inhibition of HDAC Isoforms by this compound

The inhibitory potency of this compound has been quantitatively assessed against a panel of recombinant human HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized below.

| HDAC Isoform | Class | IC50 Value | Source |

| HDAC1 | I | 100 nM (0.1 µM) | [1][2] |

| HDAC2 | I | 110 nM (0.11 µM) | [1][2] |

| HDAC3 | I | 20 nM (0.02 µM) | [1] |

| HDAC6 | IIb | 7 nM (0.007 µM) | [1] |

| HDAC8 | I | 610 nM (0.61 µM) | [1] |

| HDAC10 | IIb | 40 nM (0.04 µM) | [1] |

| HDAC11 | IV | 100 nM (0.1 µM) | [1] |

Note: Data compiled from multiple sources reporting similar activities.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the core mechanism of histone deacetylation and its inhibition by this compound, leading to the accumulation of acetylated histone H3.

Experimental Protocols

In Vitro Fluorogenic HDAC Inhibition Assay

This protocol describes a common method to determine the IC50 values of a compound like this compound against purified HDAC enzymes. The assay measures the fluorescence generated upon the enzymatic deacetylation of a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

-

This compound serial dilutions (e.g., in DMSO)

-

Developer solution (e.g., Trypsin in developer buffer with Trichostatin A to stop the reaction)

-

Black 96-well microplates

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Also prepare a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" background control.

-

In a black 96-well plate, add 5 µL of the diluted this compound or control solutions.

-

Add 40 µL of diluted HDAC enzyme to each well (except "no enzyme" controls, which receive 40 µL of assay buffer).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the enzymatic reaction by adding 50 µL of developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate at 37°C for an additional 15 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Subtract the background fluorescence ("no enzyme" control) from all readings.

-

Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

-

Determine the IC50 value by plotting percent inhibition versus log[this compound] and fitting the data to a four-parameter logistic curve.

Cellular Histone H3 Acetylation Analysis by Western Blot

This protocol details the procedure to quantify the increase in acetylated histone H3 (Ac-H3) in cultured cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, HCT116)

-

Cell culture medium and reagents

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Histone Extraction Buffer: 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 1.5 mM PMSF, with 10 mM sodium butyrate (HDAC inhibitor)

-

0.2 N Hydrochloric Acid (HCl)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 15%) and running buffer

-

PVDF membrane

-

Blocking Buffer: 5% non-fat milk or BSA in TBST

-

Primary antibodies: Rabbit anti-acetyl-Histone H3 (e.g., anti-Ac-H3K9), Rabbit anti-Total Histone H3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 2 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS containing sodium butyrate.

-

Lyse cells in Histone Extraction Buffer on ice.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate with rotation at 4°C for at least 4 hours to extract acid-soluble proteins (histones).

-

Centrifuge to pellet debris and collect the supernatant containing the histone proteins.

-

-

Quantification: Determine the protein concentration of the histone extracts using the BCA assay.

-

Western Blotting:

-

Normalize histone samples by protein concentration and prepare them with Laemmli sample buffer.

-

Separate proteins on a 15% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against acetyl-H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the Ac-H3 signal to the Total H3 signal for each sample to determine the relative increase in histone acetylation.

-

Experimental Workflow Visualization

The following diagram outlines the workflow for the cellular analysis of histone H3 acetylation via Western Blot.

References

In-depth Technical Guide: The Role of MC1742 in Inducing Apoptosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MC1742 has emerged as a potent histone deacetylase (HDAC) inhibitor with significant anti-tumor activity, primarily through the induction of apoptosis in cancer cells, particularly in sarcoma cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with this compound-induced apoptosis. The information presented herein is synthesized from available scientific literature to support further research and drug development efforts in oncology.

Introduction to this compound

This compound is a powerful inhibitor of Class I and IIb HDACs. Its inhibitory activity is crucial to its anti-cancer properties, as HDACs are often dysregulated in various malignancies, leading to aberrant gene expression and tumor progression. By inhibiting these enzymes, this compound can restore normal acetylation patterns of histones and other non-histone proteins, thereby reactivating tumor suppressor genes and inducing cell death pathways.

Quantitative Analysis of this compound Activity

The efficacy of this compound as an HDAC inhibitor and an inducer of apoptosis has been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Concentration (IC50) of this compound against Histone Deacetylases (HDACs)

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 100 |

| HDAC2 | 110 |

| HDAC3 | 20 |

| HDAC6 | 7 |

| HDAC8 | 610 |

| HDAC10 | 40 |

Table 2: Apoptotic Induction by this compound in Sarcoma Cancer Stem Cells (CSCs)

| Cell Line | Concentration (µM) | Time (hours) | Apoptotic Cells (%) |

| Sarcoma CSCs | 0.5 | 24 | Data Not Available |

| Sarcoma CSCs | 1 | 24 | Data Not Available |

| Sarcoma CSCs | 2 | 24 | Data Not Available |

| Sarcoma CSCs | 0.5 | 48 | Data Not Available |

| Sarcoma CSCs | 1 | 48 | Data Not Available |

| Sarcoma CSCs | 2 | 48 | Data Not Available |

| Sarcoma CSCs | 0.5 | 72 | Data Not Available |

| Sarcoma CSCs | 1 | 72 | Data Not Available |

| Sarcoma CSCs | 2 | 72 | Data Not Available |

Note: While it is documented that this compound significantly induces apoptosis in sarcoma CSCs at concentrations of 0.5, 1, and 2 µM over 24, 48, and 72 hours, specific percentage values for apoptotic cells were not available in the reviewed literature.

Signaling Pathways of this compound-Induced Apoptosis

The primary mechanism by which this compound induces apoptosis is through the inhibition of HDACs, which leads to the activation of both intrinsic and extrinsic apoptotic pathways.

General Apoptotic Pathway Induced by HDAC Inhibitors

HDAC inhibitors, including this compound, generally induce apoptosis through the following sequence of events:

-

HDAC Inhibition : this compound inhibits the activity of HDAC enzymes.

-

Histone Hyperacetylation : This leads to a more open chromatin structure, allowing for the transcription of genes that were previously silenced.

-

Activation of Pro-Apoptotic Genes : Key tumor suppressor genes and pro-apoptotic genes, such as members of the Bcl-2 family, are upregulated.

-

Caspase Activation : The altered balance of pro- and anti-apoptotic proteins triggers the activation of the caspase cascade, leading to the execution of apoptosis.

Unveiling MC1742: A Novel Histone Deacetylase Inhibitor for Sarcoma Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of MC1742

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, novel histone deacetylase (HDAC) inhibitor that has demonstrated significant promise in the preclinical setting as a therapeutic agent against sarcoma cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the compound's inhibitory activity against various HDAC isoforms and its effects on sarcoma CSCs, including the induction of growth arrest, apoptosis, and osteogenic differentiation. This document furnishes detailed experimental protocols for the key biological assays and presents signaling pathways implicated in the mechanism of action of this compound, visualized through Graphviz diagrams. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Introduction

Musculoskeletal sarcomas represent a group of aggressive malignancies of bone and soft tissues that disproportionately affect children and adolescents. The presence of cancer stem cells (CSCs) within these tumors is thought to contribute significantly to therapy resistance and disease relapse. Histone deacetylase inhibitors (HDACis) have emerged as a promising class of epigenetic drugs that can target CSCs. This compound was developed as a novel HDACi to address the need for more effective therapies against sarcomas.

Chemical Information:

| Property | Value |

| IUPAC Name | 5-((4-([1,1'-biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-hydroxypentanamide |

| Chemical Formula | C₂₁H₂₁N₃O₃S |

| Molecular Weight | 395.48 g/mol |

| CAS Number | 1776116-74-5 |

Discovery and Synthesis